molecular formula C9H17NO B1435670 6-Cyclobutyl-1,4-oxazepane CAS No. 1803600-66-9

6-Cyclobutyl-1,4-oxazepane

Cat. No.: B1435670
CAS No.: 1803600-66-9
M. Wt: 155.24 g/mol
InChI Key: CHASZGCGFIWUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1,4-oxazepane is a chiral, seven-membered heterocyclic scaffold of significant interest in medicinal and process chemistry. The 1,4-oxazepane core is a versatile structural motif recognized for its favorable physicochemical properties and presence in biologically active compounds . Specifically, chiral 1,4-oxazepanes have been identified as critical scaffolds in the development of peripherally selective noradrenaline reuptake inhibitors, highlighting their value in central nervous system drug discovery . Furthermore, the 1,4-oxazepane structure is a key intermediate in the stereoselective synthesis of complex molecules, including agricultural fungicides like tridemorph and fenpropimorph, demonstrating its utility beyond pharmaceuticals . The cyclobutyl substituent at the 6-position is a common feature in drug design, often used to modulate lipophilicity, conformational freedom, and metabolic stability. Modern synthetic methods, such as gold(I)-catalyzed cycloisomerization, provide efficient access to functionalized oxazepane derivatives, underscoring the ongoing relevance of this chemotype in synthetic methodology development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclobutyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)9-6-10-4-5-11-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHASZGCGFIWUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Cyclobutyl 1,4 Oxazepane and Advanced Derivatives

Retrosynthetic Analysis for the 6-Cyclobutyl-1,4-oxazepane Core

A retrosynthetic analysis of the this compound core reveals several key bond disconnections that lead to plausible starting materials. The most intuitive disconnections are of the C-O and C-N bonds within the seven-membered ring, which form the basis of most cyclization strategies.

C-O Bond Disconnection (Intramolecular Etherification): Disconnecting the C7-O1 bond suggests a precursor in the form of an N-substituted amino alcohol. The nitrogen atom would be connected to a three-carbon chain, and the oxygen would be part of a hydroxyl group at the terminus of a two-carbon chain attached to the nitrogen. The cyclobutyl moiety would be positioned on the carbon bearing the hydroxyl group.

C-N Bond Disconnection (Intramolecular Amination): Alternatively, disconnection of a C-N bond, for instance, the N4-C5 bond, would lead to a precursor containing an amino group and a leaving group separated by an appropriate carbon chain, with an ether linkage already in place.

Cycloaddition and Annulation Strategies: More advanced retrosynthetic approaches consider the formation of the ring through cycloaddition or annulation reactions, where the ring is constructed from two or more smaller fragments in a single step.

These primary retrosynthetic pathways guide the development of the synthetic methodologies discussed in the subsequent sections.

Cyclization Strategies for 1,4-Oxazepane (B1358080) Formation

The formation of the seven-membered 1,4-oxazepane ring is a challenging synthetic endeavor due to unfavorable entropic factors and potential transannular interactions. However, a variety of effective cyclization strategies have been developed to overcome these hurdles.

Intramolecular etherification is a common and effective method for the synthesis of 1,4-oxazepanes. This approach typically involves the cyclization of an N-substituted amino alcohol, where the hydroxyl group displaces a leaving group to form the C-O bond of the heterocyclic ring. A Brønsted acid-catalyzed intramolecular etherification reaction of N-tethered bis-alcohols has been shown to be a viable route for the synthesis of 4,7-disubstituted 1,4-oxazepanes. eurekaselect.comdocumentsdelivered.com The reaction proceeds through the formation of a benzylic carbocation, which is then trapped by the intramolecular hydroxyl group. eurekaselect.comdocumentsdelivered.com

CatalystSolventTemperatureYieldReference
H2SO4p-dioxaneControlledModerate to Good eurekaselect.comdocumentsdelivered.com

Table 1: Conditions for Brønsted Acid-Catalyzed Intramolecular Etherification

[2+5] cycloaddition reactions offer a convergent approach to the 1,4-oxazepine (B8637140) core, although examples leading directly to saturated 1,4-oxazepanes are less common. These reactions typically involve the reaction of a three-atom component and a four-atom component to construct the seven-membered ring. For instance, the reaction of Schiff bases with maleic or phthalic anhydride (B1165640) can lead to eurekaselect.comnih.govoxazepine-4,7-diones and eurekaselect.comnih.govoxazepine-1,5-diones, respectively, through a [2+5] cycloaddition mechanism. epa.govresearchgate.net While these examples result in 1,3-oxazepines, the underlying principle of cycloaddition can be adapted for the synthesis of 1,4-oxazepine derivatives.

Base-mediated intramolecular cyclizations are a powerful tool for the synthesis of heterocyclic compounds, including 1,4-oxazepanes. A notable example is the base-promoted exo-dig cyclization of alkynyl alcohols. nih.govorganic-chemistry.orgacs.org This method allows for the regioselective formation of 1,4-oxazine and 1,4-oxazepine derivatives in a solvent- and metal-free manner. nih.govorganic-chemistry.orgacs.org The reaction proceeds via a hydroalkoxylation mechanism, which is supported by DFT calculations. nih.govacs.org The use of a strong base, such as sodium hydride (NaH), facilitates the deprotonation of the alcohol, which then attacks the alkyne in a 7-exo-dig fashion. organic-chemistry.org

BaseSolventTemperatureYieldReference
NaHNone70°Cup to 94% organic-chemistry.org

Table 2: Conditions for Base-Promoted Exo-dig Cyclization of Alkynyl Alcohols

Furthermore, 7-exo-dig cyclizations have been successfully employed in the synthesis of imidazole-fused 1,4-benzoxazepines. nih.gov

Transition metal catalysis provides a versatile platform for the synthesis of complex heterocyclic systems. Metal-catalyzed cycloisomerization reactions, in particular, have been applied to the formation of 1,4-oxazepanes. These reactions often involve the activation of an unsaturated precursor, such as an enyne or an allene, by a metal catalyst, followed by an intramolecular nucleophilic attack to form the heterocyclic ring. While specific examples for this compound are not prevalent, the general applicability of these methods is well-established for related structures. For instance, Pd-catalyzed allylic C-H activation has been used to synthesize 1,4-benzoxazepines. researchgate.net

Ring-expansion methodologies provide an alternative route to seven-membered rings from more readily available smaller ring systems. One such strategy involves the ring expansion of morpholine (B109124) derivatives. rsc.org For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes through neighboring group participation, proceeding via an ambident aziridinium (B1262131) cation intermediate. rsc.org Annulation strategies, which involve the formation of a new ring fused to an existing one, can also be employed. A [3+4]-annulation strategy involving an azaoxyallyl cation and a nih.govresearchgate.net-amphoteric compound has been reported for the assembly of functionalized 1,4-oxazepane-3-ones. researchgate.net

Precursor Synthesis and Stereochemical Control for this compound

The assembly of this compound hinges on two critical phases: the preparation of a suitably functionalized cyclobutane (B1203170) precursor and the subsequent cyclization strategy that forms the oxazepane ring with high stereochemical fidelity.

Design and Preparation of Cyclobutyl-Containing Synthons

The creation of functionalized cyclobutane building blocks is a non-trivial synthetic challenge. acs.org One effective modern approach involves a C–H functionalization strategy starting from readily available cyclobutyl ketones. baranlab.org This method allows for the stereospecific synthesis of valuable cis-γ-functionalized cyclobutyl ketones.

A key photochemical process in this strategy is the Norrish-Yang cyclization. nih.govchem-station.com Photoexcitation of a ketone promotes an intramolecular hydrogen abstraction from the γ-carbon, leading to a diradical intermediate that cyclizes to form a cyclobutanol. nih.gov Specifically, an aryl cyclobutyl ketone can be converted into a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization, which can introduce a variety of substituents at the 3-position of the cyclobutane ring with excellent cis-selectivity. baranlab.org This method provides a reliable route to 1,3-disubstituted cyclobutane synthons that are primed for incorporation into the oxazepane structure.

Table 1: Selected Strategies for Functionalized Cyclobutane Synthon Preparation
Starting MaterialKey ReactionProduct TypeKey FeaturesReference
Aryl Cyclobutyl KetoneNorrish-Yang Cyclization / Pd-catalyzed C-C cleavagecis-γ-(hetero)arylated, alkenylated, or alkynylated cyclobutyl ketonesHigh cis-diastereoselectivity; versatile functionalization. baranlab.org
Dissimilar Acyclic EnonesVisible-light Photocatalyzed [2+2] HeterodimerizationUnsymmetrical tri- and tetrasubstituted cyclobutanesExcellent diastereoselectivity; uses visible light. organic-chemistry.org
Bicyclo[1.1.0]butyl boronate complexesReaction with electrophiles1,1,3-trisubstituted cyclobutanesHigh diastereoselectivity via difunctionalization of the central C-C bond. organic-chemistry.org

Stereoselective and Regioselective Synthesis Strategies

Once a suitable cyclobutyl precursor is obtained, the next critical step is the formation of the seven-membered 1,4-oxazepane ring. The regioselectivity of this closure is governed by Baldwin's rules, which predict the favorability of different ring-forming reactions. chem-station.comwikipedia.org For a seven-membered ring, a 7-endo cyclization is often favored over a 6-exo alternative, particularly when stabilizing features are present. acs.org

Several robust methods have been developed for the stereoselective synthesis of polysubstituted 1,4-oxazepanes that can be adapted for a 6-cyclobutyl substituted target.

Haloetherification: A highly effective strategy for forming the oxazepane ring is through a regio- and stereoselective 7-endo cyclization via haloetherification. acs.orgfigshare.com This reaction proceeds through a chiral bromonium intermediate. The conformation of the substrate primarily controls the stereoselectivity of the reaction, allowing for the preparation of tetra- and pentasubstituted oxazepanes with good to excellent stereocontrol. acs.orgfigshare.com This method is advantageous as it often avoids the need for protecting groups on the alcohol, thereby shortening the synthetic sequence. acs.org

Reductive Etherification/Amidation: Another powerful technique is the intramolecular reductive etherification or amidation. Acid-catalyzed reductive etherification of N-propargyl amino alcohols has been shown to produce cis-disubstituted oxazepanes with high diastereoselectivity. rsc.org The mechanism can proceed through different pathways depending on the substitution of the alkyne precursor; internal alkynes tend to form oxazepanes via a hydration-cyclization-reduction sequence. rsc.orgthieme-connect.de Similarly, reductive cyclization of ω-(8-quinolyloxy)alkyl esters using zinc in acetic acid provides a convenient and high-yielding route to oxazepino-fused systems. colab.ws

Other Cyclization Strategies: Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols has also been reported as a straightforward method for synthesizing 4,7-disubstituted 1,4-oxazepanes. eurekaselect.comdocumentsdelivered.com The reaction proceeds through a benzylic carbocation intermediate, and careful control of temperature is critical for selectivity.

Table 2: Comparison of Stereoselective Cyclization Strategies for 1,4-Oxazepane Synthesis
MethodKey Intermediate/CatalystRing Closure TypeStereochemical OutcomeReference
HaloetherificationChiral Bromonium Intermediate7-endoHigh regio- and stereoselectivity, controlled by substrate conformation. acs.orgfigshare.com
Reductive HydroalkoxylationAcid catalyst (e.g., TFA), Et3SiH7-endo-dig (for internal alkynes)High diastereoselectivity for cis-products. rsc.orgthieme-connect.de
Intramolecular EtherificationBrønsted Acid (e.g., H2SO4)-Dependent on precursor; proceeds via carbocation intermediate. eurekaselect.com
Intramolecular Reductive AmidationZinc in Acetic Acid-Provides excellent yields for fused systems. colab.ws

Scalability and Green Chemistry Considerations in this compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires a focus on scalability, safety, and sustainability. The principles of green chemistry provide a framework for designing processes that are efficient, produce minimal waste, and use less hazardous materials. ispe.orgnih.gov

Scalability: The feasibility of scaling up the synthesis of N-heterocycles is a crucial consideration. unl.pt Methodologies that offer facile, scalable synthesis are highly desirable. organic-chemistry.org For instance, ring-expansion strategies and certain palladium-catalyzed cyclizations have been shown to be effective for the gram-scale synthesis of related heterocyclic systems. unl.ptmdpi.com Key factors for scalability include the use of readily available starting materials, avoiding cryogenic conditions, and minimizing chromatographic purifications.

Green Chemistry: The pharmaceutical industry is increasingly adopting green chemistry metrics to evaluate and improve the environmental performance of manufacturing processes. nih.govsyrris.com Key metrics include Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, and the E-Factor, which measures the mass of waste per mass of product. ctfassets.net

To improve the greenness of the synthesis of this compound, several principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. ispe.org Catalytic reactions are particularly effective in this regard. ctfassets.net

Use of Catalysis: Employing catalytic reagents (including metal, organo-, and biocatalysts) in place of stoichiometric ones reduces waste and can lead to more efficient transformations. ispe.orgctfassets.net The use of supported metal catalysts that can be recovered and recycled further enhances sustainability. mdpi.com

Solvent Selection: Minimizing the use of hazardous solvents and replacing them with greener alternatives like water or bio-based solvents is a primary goal. ispe.orgnih.gov

Step Economy: Reducing the number of synthetic steps, for example by avoiding the use of protecting groups, directly lowers the PMI and waste generation. acs.org

By integrating these considerations from the early stages of route design, the synthesis of this compound can be optimized to be not only efficient and selective but also economically and environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Cyclobutyl 1,4 Oxazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 6-Cyclobutyl-1,4-oxazepane. The proton (¹H) NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum, in turn, reveals the number of chemically non-equivalent carbon atoms and their hybridization state.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the oxazepane ring and the cyclobutyl substituent. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms within the heterocyclic ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-22.8 - 3.0m-
H-33.6 - 3.8m-
H-52.6 - 2.8m-
H-62.0 - 2.2m-
H-73.7 - 3.9m-
Cyclobutyl-H1.7 - 2.1m-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbons adjacent to the heteroatoms (oxygen and nitrogen) are expected to be deshielded and appear at a higher chemical shift (downfield).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-250 - 55
C-370 - 75
C-555 - 60
C-640 - 45
C-775 - 80
Cyclobutyl-C1'35 - 40
Cyclobutyl-C2'/C4'25 - 30
Cyclobutyl-C3'15 - 20

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the oxazepane ring and the cyclobutyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum are critical for determining the relative stereochemistry at the chiral center (C-6) and for understanding the preferred conformation of the seven-membered ring.

The seven-membered 1,4-oxazepane (B1358080) ring is conformationally flexible and can undergo ring inversion. Dynamic NMR (DNMR) spectroscopy, by acquiring spectra at variable temperatures, can be used to study these conformational exchange processes. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, these signals will broaden and eventually coalesce, allowing for the determination of the energy barriers associated with the conformational changes.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Strong
C-O Stretch (ether)1050 - 1150Strong
C-N Stretch (amine)1020 - 1250Medium
C-C Stretch800 - 1200Medium to weak

Raman Spectroscopy: Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. C-C bond vibrations and the symmetric vibrations of the cyclobutyl ring are often more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Structure Validation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the mass spectrum would provide the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), confirming its elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of the cyclobutyl group: The bond connecting the cyclobutyl ring to the oxazepane ring could cleave, leading to a significant fragment ion. The fragmentation pattern of the cyclobutyl cation itself would likely involve the loss of ethene. docbrown.info

Ring fragmentation: The oxazepane ring can undergo various cleavage patterns, leading to smaller fragment ions.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
[M]⁺C₉H₁₇NO⁺Molecular Ion
[M-C₄H₇]⁺C₅H₁₀NO⁺Loss of a cyclobutenyl radical
[M-C₄H₈]⁺C₅H₉NO⁺Loss of cyclobutane (B1203170)
[C₄H₇]⁺Cyclobutyl cationCleavage of the C-C bond to the ring

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotation for Stereochemical Assignment

Since this compound possesses a stereocenter at the 6-position, it is a chiral molecule and will exist as a pair of enantiomers. Chiroptical techniques are essential for assigning the absolute configuration of these enantiomers.

Optical Rotation: The measurement of optical rotation using a polarimeter determines the direction and magnitude of the rotation of plane-polarized light by a chiral sample. While this confirms the presence of chirality, it does not directly provide the absolute configuration without comparison to a known standard.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a molecule like this compound, electronic transitions associated with the heteroatoms could give rise to a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter, often through comparison with theoretical calculations.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While specific crystallographic data for this compound is not extensively available in the public domain, the structural analysis of related 1,4-oxazepane derivatives by single-crystal X-ray diffraction provides a valuable framework for understanding the conformational behavior of this heterocyclic system. The solid-state structure of these compounds offers unambiguous proof of their molecular connectivity and stereochemistry, which is often challenging to establish solely through spectroscopic methods.

Detailed research into fused heterocyclic systems incorporating the 1,4-oxazepane ring has yielded significant structural information. For instance, studies on benzimidazole-fused 1,4-oxazepines have successfully utilized X-ray diffraction to confirm the molecular structures of newly synthesized compounds. nih.govresearchgate.net These analyses provide precise measurements of bond lengths, bond angles, and torsion angles within the seven-membered oxazepane ring and its substituents, revealing the preferred conformations in the crystalline state. nih.govresearchgate.net

In a notable study, the crystal structures of two benzimidazole-fused oxazepine derivatives were determined, confirming their molecular configurations. nih.gov The crystallographic data for these compounds are summarized in the interactive table below, offering a glimpse into the solid-state geometry of this class of molecules. The determination of the crystal system and space group, along with the unit cell dimensions, allows for a complete and unambiguous structural assignment.

Interactive Table of Crystallographic Data for Selected 1,4-Oxazepine (B8637140) Derivatives

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-methyl-4-(2-((phenylimino)methyl)-1H-benzo[d]imidazol-1-yl)butan-2-olMonoclinicP2₁/c14.352(3)10.273(2)12.481(3)101.543(4)
3,3-dimethyl-N-phenyl-1,2,3,5-tetrahydrobenzo nih.govacs.orgimidazo[2,1-c] acs.orgresearchgate.netoxazepin-5-amineOrthorhombicPbca10.134(2)16.845(4)20.281(4)90

The data presented in the table underscores the utility of X-ray crystallography in providing a detailed and precise picture of the molecular architecture of 1,4-oxazepane derivatives. The conformational analysis of the seven-membered ring in these structures often reveals a preference for a particular arrangement, such as a chair or boat conformation, which is influenced by the nature and position of the substituents. rsc.org This information is critical for understanding the structure-activity relationships of this class of compounds and for the rational design of new derivatives with specific properties.

Further research on a broader range of 6-substituted 1,4-oxazepane derivatives, including those with a cyclobutyl moiety, will be instrumental in building a comprehensive understanding of their solid-state structures and conformational landscapes. Such studies will undoubtedly contribute to the continued development and application of this important class of heterocyclic compounds.

Computational and Theoretical Chemistry of 6 Cyclobutyl 1,4 Oxazepane

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

For the synthesis of 6-Cyclobutyl-1,4-oxazepane, theoretical studies would model plausible reaction pathways, such as the cyclization of an appropriate amino alcohol precursor. DFT calculations are commonly used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Such computational investigations have been successfully applied to understand the ring formation mechanisms in related 1,4-oxazepine (B8637140) systems. researchgate.net These studies help in rationalizing experimentally observed product distributions and optimizing reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using a force field to describe the potential energy of the system. nih.gov

An MD simulation of this compound, typically in a solvent like water, would reveal the flexibility of the seven-membered ring and the cyclobutyl substituent. nih.gov Such simulations can track conformational transitions, showing how the molecule flips between different chair and twist-chair forms at a given temperature. This dynamic information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor binding site. Analysis of the MD trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. For the 1,4-oxazepane (B1358080) scaffold, QSAR studies have been particularly relevant in the context of developing ligands for dopamine (B1211576) receptors. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. It assumes that the biological activity of a molecule is related to the shape and properties of its surrounding steric and electrostatic fields. To build a CoMFA model for a series of 1,4-oxazepane analogues, the following steps are taken:

A training set of molecules with known biological activities is selected.

The 3D structures are generated and aligned based on a common scaffold.

Steric and electrostatic interaction fields are calculated for each molecule using a probe atom on a 3D grid.

Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation correlating the field values with biological activity.

Studies on 1,4-oxazepane derivatives as dopamine D4 receptor ligands have successfully used 3D-QSAR methodologies. nih.gov These models have identified key structural features that influence binding affinity. For instance, the analysis of coefficient plots from these models revealed that regions around the aromatic substituents and the nitrogen atom of the oxazepane ring are critical for affinity. researchgate.netnih.gov The size of the heterocyclic ring itself was also found to be an important determinant of activity. nih.gov Although this compound may not have been in the original dataset, its activity could be predicted by placing it into a validated CoMFA model. The model would quantify the steric and electrostatic contribution of the cyclobutyl group, providing a hypothesis about its impact on receptor binding.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

No published research articles or datasets were identified that specifically detail a Comparative Molecular Similarity Indices Analysis (CoMSIA) of this compound. This type of analysis, which is crucial for understanding the relationship between the structural features of a molecule and its biological activity, has not been publicly reported for this compound.

Molecular Docking and Ligand-Target Interaction Analysis for Biological Target Identification

Similarly, there is a lack of available data from molecular docking studies specifically involving this compound. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Without such studies, the specific biological targets of this compound and the nature of its interactions at a molecular level remain undetermined.

While general information exists for the broader class of oxazepanes, the direct computational analyses requested for the 6-cyclobutyl substituted variant have not been found in the course of this search.

Reactivity and Derivatization of the 6 Cyclobutyl 1,4 Oxazepane Scaffold

Functionalization Strategies for the 1,4-Oxazepane (B1358080) Ring

The 1,4-oxazepane ring contains two key sites for functionalization: the secondary amine nitrogen and the carbon atoms of the ring.

The nitrogen atom provides a convenient handle for introducing a wide variety of substituents. Standard N-alkylation and N-acylation reactions can be employed to append different groups, thereby modulating the molecule's physicochemical properties such as lipophilicity and basicity. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce diverse alkyl chains. Acylation with acid chlorides or anhydrides can be used to install amide functionalities. These modifications are crucial in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.gov

Functionalization of the carbon skeleton of the 1,4-oxazepane ring is more challenging but can provide access to novel analogs. Strategies may involve metal-catalyzed C-H activation or the synthesis of precursors with pre-installed functional groups that are then carried through the ring-forming cyclization steps.

Reaction TypeReagents/ConditionsPotential Outcome
N-AlkylationAlkyl halide, Base (e.g., K2CO3)Introduction of alkyl groups at the nitrogen atom
N-AcylationAcyl chloride, Base (e.g., Triethylamine)Formation of an amide bond at the nitrogen atom
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)Introduction of substituted alkyl groups at the nitrogen

Modifications at the Cyclobutyl Moiety

The cyclobutyl ring is a valuable structural motif in medicinal chemistry, known for increasing the fraction of sp³-hybridized carbons (Fsp³), which can improve metabolic stability and solubility. rsc.org Its puckered conformation can also be used to orient substituents in specific three-dimensional arrangements, which is beneficial for optimizing interactions with biological targets. ru.nl

Modifications of the cyclobutyl group itself can be pursued to introduce new pharmacophoric features. Strategies for the functionalization of existing cyclobutane (B1203170) rings often require harsh conditions but can include free-radical halogenation followed by nucleophilic substitution. Alternatively, precursor cyclobutene derivatives can undergo a variety of addition reactions, such as Michael additions, before the final construction of the oxazepane ring. rsc.org The introduction of hydroxyl, amino, or other polar groups can significantly alter the molecule's properties. The unique strain and stereochemistry of the cyclobutane ring can influence the reactivity and selectivity of these transformations. researchgate.net

Modification StrategyPotential ReagentsPurpose of Modification
HydroxylationOxidizing agentsIntroduce hydrogen-bond donor/acceptor capability
AminationReductive amination of a cyclobutanone precursorIntroduce a basic center or point of attachment
HalogenationNBS, LightCreate a handle for further nucleophilic substitution
C-H FunctionalizationMetal catalystsDirect installation of new C-C or C-X bonds

Ring Opening and Rearrangement Reactions

The seven-membered 1,4-oxazepane ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. Cleavage of the C-O or C-N bonds can be promoted by strong acids, bases, or reducing agents. For example, treatment with Lewis acids could facilitate the cleavage of the ether linkage.

Ring-rearrangement reactions might be triggered by the formation of reactive intermediates. For instance, the generation of a carbocation adjacent to the oxygen or nitrogen could initiate a Wagner-Meerwein type of rearrangement. In some cases, ring-expanding reactions from smaller precursors, such as oxazolines, have been used to generate oxazepine derivatives. nih.gov Similarly, ring-contraction reactions are also a possibility under specific photolytic or catalytic conditions, although less common for this particular scaffold. The stability of the ring system is a key consideration in the development of synthetic routes and the conditions under which these molecules are handled. researchgate.net

Regioselective and Stereoselective Transformations

Regioselectivity and stereoselectivity are critical aspects of the synthesis and functionalization of complex molecules like 6-Cyclobutyl-1,4-oxazepane. A regioselective reaction favors the formation of one constitutional isomer over another, while a stereoselective reaction favors one stereoisomer over others. youtube.comkhanacademy.org

The synthesis of substituted 1,4-oxazepanes often relies on stereoselective methods to control the spatial arrangement of substituents. For example, intramolecular reductive etherification and haloetherification cyclization reactions have been developed to produce polysubstituted chiral 1,4-oxazepanes with good to excellent regio- and stereoselectivities. acs.orgjst.go.jp The stereochemistry of the final product in such reactions is often controlled by the conformation of the substrate during the key ring-closing step. acs.org

When functionalizing the existing this compound scaffold, the inherent chirality and the conformational bias induced by the cyclobutyl group can direct incoming reagents to a specific face of the molecule, leading to stereoselective outcomes. For example, the reduction of a ketone installed on the oxazepane ring would likely yield one diastereomer preferentially over the other.

Transformation TypeMethodSelectivity Control
Asymmetric SynthesisChiral Brønsted Acid CatalysisEnantioselective desymmetrization of precursors acs.org
Diastereoselective CyclizationSubstrate-controlled haloetherificationConformation of the substrate and formation of a chiral bromonium intermediate acs.org
Diastereoselective ReductionDirected hydrogenationSteric hindrance from existing substituents

Synthesis of Hybrid Molecules and Conjugates

The this compound scaffold can serve as a building block for the creation of more complex hybrid molecules and conjugates. The secondary amine in the oxazepane ring is the most common and convenient point of attachment for conjugation.

Using appropriate linker chemistry, the scaffold can be coupled to other small molecules, peptides, or macromolecules. For example, the nitrogen atom can be acylated with a bifunctional linker containing a terminal alkyne or azide, allowing for subsequent "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach it to a partner molecule. Such strategies are widely used in drug discovery to create dual-action drugs, targeted drug-delivery systems, or molecular probes for biological studies. The choice of linker can be critical for maintaining the desired activity of both the scaffold and the conjugated molecule.

Mechanistic Biological Studies and Structure Activity Relationship Sar of 6 Cyclobutyl 1,4 Oxazepane Analogues

Investigation of Molecular Mechanisms of Action in Biological Systems

No specific studies detailing the molecular mechanisms of action for 6-Cyclobutyl-1,4-oxazepane in any biological system were identified in the available literature. Research in this area would typically aim to elucidate how the compound interacts with biological targets at a molecular level to produce a physiological effect.

Enzyme Inhibition Mechanisms

There is no available data on the enzyme inhibition mechanisms of this compound. Investigations into enzyme inhibition would seek to determine if this compound can bind to specific enzymes and reduce their activity. Such studies would characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency of the compound as an inhibitor, often expressed as an IC50 or Ki value.

Receptor Agonism or Antagonism Mechanisms

The effects of this compound on biological receptors have not been documented. Research into receptor agonism or antagonism would explore whether the compound can bind to and activate (agonism) or block (antagonism) a specific receptor. For instance, studies on other 1,4-oxazepane (B1358080) derivatives have investigated their affinity for dopamine (B1211576) receptors. Similar studies

Exploration of Specific Protein-Ligand Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. A detailed understanding of these protein-ligand interactions at a molecular level is fundamental for the rational design of analogues with improved potency and selectivity. In the absence of direct experimental structural data, such as X-ray crystallography or NMR spectroscopy, for this compound analogues bound to a protein, insights can be derived from molecular modeling, computational docking studies, and the structure-activity relationships (SAR) of analogous heterocyclic compounds. orientjchem.orgresearchgate.net

The 1,4-oxazepane scaffold serves as a versatile three-dimensional framework that positions substituents in precise orientations to engage with amino acid residues within a protein's binding pocket. The nature and orientation of these interactions dictate the binding affinity and specificity of the ligand.

Key potential interactions for analogues of this compound include:

Hydrogen Bonding: The heteroatoms within the 1,4-oxazepane ring, namely the nitrogen and oxygen, are potential sites for hydrogen bond formation. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution and the local pH, can function as either a hydrogen bond donor (in its protonated state) or an acceptor. Such interactions are crucial for anchoring the molecule within the binding site and contributing to its binding energy. Studies on other 1,4-oxazepane derivatives have highlighted the importance of the aliphatic amine for biological affinity, suggesting its role in key polar interactions. researchgate.netnih.gov

Hydrophobic Interactions: The cyclobutyl moiety at the 6-position represents a significant hydrophobic feature. It is anticipated to occupy a lipophilic pocket within the target protein, contributing favorably to the binding affinity through the hydrophobic effect. The dimensions and characteristics of this pocket are critical determinants of the SAR at this position.

Van der Waals Forces: Close conformational and steric complementarity between the ligand and the protein's active site allows for a multitude of van der Waals interactions, which collectively contribute to the stability of the protein-ligand complex. The inherent flexibility of the seven-membered 1,4-oxazepane ring may permit the molecule to adopt an optimal conformation to maximize these contacts.

Molecular docking studies on related 1,3-oxazepine and 1,3-benzoxazepine derivatives have demonstrated their potential to bind to receptors like the progesterone (B1679170) receptor, forming specific hydrogen bonds and exhibiting favorable binding energies. orientjchem.org These computational models provide a valuable framework for predicting the binding modes of novel analogues and for rationalizing observed SAR data. For example, a docking study of various oxazepane derivatives can reveal how different substituents explore and interact with the binding site, identifying key amino acid residues involved in the molecular recognition process. researchgate.net

To systematically explore the SAR and protein-ligand interactions of this class of compounds, a hypothetical series of this compound analogues can be considered. The following interactive table illustrates potential modifications and their hypothesized impact on binding interactions.

Compound IDR1 (N-4 Position)R2 (C-2 Position)R3 (C-6 Position)Postulated Primary Binding Interactions
1 HHCyclobutylBaseline hydrophobic interaction (cyclobutyl); potential hydrogen bonding (N-H, ring O).
2 -CH₃HCyclobutylProbes for steric hindrance near N-4; may alter hydrogen bonding capacity.
3 -CH₂PhHCyclobutylIntroduces potential for π-π or cation-π interactions with aromatic residues.
4 H-CH₂OHCyclobutylAdds a hydrogen bond donor/acceptor site to probe for nearby polar residues.
5 HHCyclopentylExplores the size limits and shape of the hydrophobic pocket at C-6.

This systematic approach to modification allows for a comprehensive exploration of the chemical space around the this compound core, facilitating the development of a robust SAR model and providing deeper insights into the specific protein-ligand binding interactions that govern the biological activity of this compound class.

Advanced Analytical Methodologies for 6 Cyclobutyl 1,4 Oxazepane in Research Contexts

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental in the analysis of "6-Cyclobutyl-1,4-oxazepane," providing the means to separate the compound from impurities and to resolve potential isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of 1,4-oxazepane (B1358080) derivatives. mdpi.comresearchgate.net For "this compound," reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Enantiomeric excess, a critical parameter for chiral compounds, can also be determined using HPLC with a chiral stationary phase. nih.govresearchgate.net

A typical HPLC method for the analysis of a "this compound" sample might involve the following conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Under these conditions, "this compound" would exhibit a characteristic retention time, and the presence of any impurities would be indicated by additional peaks in the chromatogram. The purity of the sample can be calculated from the relative peak areas.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound." Due to the basic nature of the amine group, which can lead to peak tailing on standard columns, specialized columns are often required for the analysis of amines. ub.edu These columns are deactivated to minimize interactions with the basic analyte, resulting in improved peak shape and resolution. Derivatization of the amine group can also be employed to enhance volatility and improve chromatographic performance. acs.orgresearchgate.net

A hypothetical GC method for the analysis of "this compound" could be as follows:

ParameterCondition
Column Rtx-Volatile Amine (30 m x 0.25 mm ID, 0.5 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This method would allow for the separation of "this compound" from volatile impurities and starting materials used in its synthesis.

Hyphenated Techniques for Identification and Quantification in Complex Mixtures

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of "this compound" in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to monitor the progress of chemical reactions and to identify metabolites in biological studies. These techniques provide not only retention time data but also mass-to-charge ratio (m/z) information, which is crucial for the structural elucidation of unknown compounds. In the context of "this compound" synthesis, LC-MS or GC-MS can be used to track the consumption of starting materials and the formation of the product and any byproducts in real-time.

For instance, in a reaction mixture, the following species might be observed by LC-MS:

CompoundExpected [M+H]⁺ (m/z)
Starting Material A[Calculated m/z]
Starting Material B[Calculated m/z]
This compound [Calculated m/z]
Byproduct X[Calculated m/z]

This data allows for a detailed understanding of the reaction pathway and helps in optimizing reaction conditions.

Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

Spectroscopic techniques that allow for real-time, in situ monitoring of reactions are invaluable for gaining insights into reaction mechanisms and kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the course of a reaction directly in the NMR tube. nih.gov By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be determined, allowing for the calculation of reaction rates and the elucidation of kinetic parameters. acs.org For the synthesis of "this compound," ¹H NMR could be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the cyclobutyl and oxazepane moieties of the product.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are other powerful tools for in situ reaction monitoring. nih.gov These techniques can provide real-time information about the changes in functional groups during a reaction. For example, in a reaction leading to "this compound," FTIR could be used to monitor the disappearance of a carbonyl stretch from a starting material and the appearance of C-N and C-O stretching vibrations characteristic of the oxazepane ring. researchgate.net Raman spectroscopy, being insensitive to water, is particularly useful for monitoring reactions in aqueous media. irdg.org

A hypothetical kinetic study using in situ spectroscopy might yield the following data, allowing for the determination of the reaction order and rate constant:

Time (min)Reactant A Concentration (M)Product Concentration (M)
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82

By applying these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical and physical properties of "this compound," ensuring its quality and facilitating its application in further research.

Future Research Directions and Unaddressed Challenges for 6 Cyclobutyl 1,4 Oxazepane

Development of Novel and More Efficient Synthetic Pathways

A significant hurdle in the exploration of 6-Cyclobutyl-1,4-oxazepane is the absence of established, efficient synthetic routes. Future research should focus on developing novel and more efficient pathways to access this specific scaffold. Drawing inspiration from modern synthetic methodologies for related 1,4-oxazepane (B1358080) derivatives, several promising avenues could be explored.

One such approach involves the adaptation of methods utilizing N-propargylamines as versatile building blocks. rsc.org These routes are often characterized by high atom economy and shorter synthetic sequences. rsc.org Another promising strategy is the use of tandem transformations, such as C-N coupling/C-H carbonylation, which has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov Furthermore, enantioselective methods, like the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes, could be investigated to produce chiral versions of this compound, which is crucial for studying its biological activity. acs.org

Table 1: Promising Synthetic Strategies for 1,4-Oxazepane Scaffolds
Synthetic StrategyKey FeaturesPotential for this compound Synthesis
Synthesis from N-propargylaminesHigh atom economy, shorter synthetic routes. rsc.orgAdaptable for the introduction of the cyclobutyl moiety.
Tandem C-N coupling/C-H carbonylationEfficient for constructing the oxazepine ring. nih.govCould be explored for the synthesis of the core structure.
Enantioselective desymmetrization of oxetanesProvides access to chiral 1,4-oxazepanes. acs.orgCrucial for stereoselective synthesis and biological evaluation.
Polymer-supported synthesisAllows for the generation of libraries of derivatives. nih.govUseful for creating analogues of this compound.

Comprehensive Exploration of Conformational Landscapes and Their Influence on Reactivity and Biological Activity

Seven-membered rings, such as the 1,4-oxazepane system, are known for their conformational flexibility, existing in various forms like chair, boat, and twist-boat conformations. cdnsciencepub.com The specific conformation adopted by the ring can significantly influence its reactivity and biological activity. A critical area of future research will be the comprehensive exploration of the conformational landscape of this compound.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be instrumental in elucidating the preferred conformations of this molecule in solution and in the solid state. researchgate.netresearchgate.net Understanding how the bulky cyclobutyl group at the 6-position influences the conformational equilibrium of the 1,4-oxazepane ring is of paramount importance. This knowledge will be vital for designing molecules with specific three-dimensional structures to enhance their interaction with biological targets.

Application of Advanced Computational Methods for De Novo Design of this compound Analogues with Tuned Properties

Advanced computational methods offer a powerful toolkit for the de novo design of novel molecules with desired properties. For this compound, these methods can be employed to design analogues with potentially enhanced biological activity or specific material characteristics.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which have been successfully applied to other 1,4-oxazepane derivatives, can help in understanding the relationship between the chemical structure and biological activity. nih.govacs.org Molecular docking simulations can be used to predict the binding modes of this compound analogues with various biological targets, such as enzymes and receptors. researchgate.netuobaghdad.edu.iq These computational approaches, summarized in Table 2, will guide the synthesis of new derivatives with improved properties, thereby accelerating the drug discovery process.

Table 2: Computational Approaches for the Design of this compound Analogues
Computational MethodApplicationPotential Impact
3D-Quantitative Structure-Activity Relationship (3D-QSAR)To understand the relationship between molecular structure and biological activity. nih.govacs.orgGuides the design of more potent analogues.
Molecular DockingTo predict the binding orientation of ligands to their target. researchgate.netuobaghdad.edu.iqHelps in identifying potential biological targets and designing molecules with better binding affinity.
Molecular Dynamics (MD) SimulationsTo study the dynamic behavior of the ligand-target complex over time. mdpi.comProvides insights into the stability of the complex and the mechanism of interaction.

Deeper Mechanistic Understanding of Biological Interactions through Integrated Experimental and Computational Approaches

While some 1,4-oxazepane derivatives have been identified as, for example, dopamine (B1211576) D4 receptor ligands or ferroptosis inhibitors, the specific biological targets and mechanisms of action for most of these compounds remain to be fully elucidated. nih.govnih.gov A crucial future direction for this compound is to gain a deeper mechanistic understanding of its potential biological interactions.

This will require an integrated approach that combines experimental techniques with computational methods. Experimental studies, such as binding assays and enzymatic assays, can identify potential biological targets. These findings can then be complemented by computational studies, such as molecular dynamics simulations, to provide a detailed picture of the interactions at the atomic level. This integrated approach will be essential for the rational design of more effective and selective therapeutic agents based on the this compound scaffold.

Exploration of New Therapeutic or Materials Science Applications Beyond Current Knowledge

The known biological activities of 1,4-oxazepane derivatives, including their use as antidepressants and antipsychotics, suggest that this compound and its analogues could have potential applications in treating central nervous system disorders. tib.eu However, the therapeutic potential of this scaffold may extend beyond these areas. Future research should explore a wider range of therapeutic targets, including those relevant to cancer, inflammation, and infectious diseases. nih.govresearchgate.net

Furthermore, the unique structural features of the 1,4-oxazepane ring system may also lend themselves to applications in materials science. Nitrogen-containing heterocycles are known to be useful components in the development of functional materials. Therefore, future studies could investigate the potential of this compound and its derivatives in areas such as organic electronics or as ligands in coordination chemistry. The exploration of these uncharted territories could lead to the discovery of novel applications for this intriguing class of molecules.

Q & A

Q. What advanced analytical approaches enable real-time monitoring of this compound's transformations?

  • Methodological Answer : Use in situ Raman spectroscopy with a flow reactor to track reaction intermediates. For example, monitor C=O or C-N bond formation at 1600–1700 cm1^{-1}. Couple with multivariate analysis (PCA or PLS) to deconvolute overlapping peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclobutyl-1,4-oxazepane
Reactant of Route 2
6-Cyclobutyl-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.